molecular formula C17H23N3O B7501893 3-Indol-1-yl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

3-Indol-1-yl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

Cat. No. B7501893
M. Wt: 285.4 g/mol
InChI Key: GGUZAMNOLLYXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indol-1-yl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are drugs that promote wakefulness and alertness, and are often used to treat sleep disorders such as narcolepsy and sleep apnea. Flmodafinil is a modified version of Modafinil, a well-known eugeroic drug.

Mechanism of Action

The exact mechanism of action of Flmodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. These neurotransmitters are known to play a role in promoting wakefulness and alertness.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which can lead to increased wakefulness and alertness. In addition, Flmodafinil has been shown to decrease the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that promotes sleep and relaxation.

Advantages and Limitations for Lab Experiments

One advantage of Flmodafinil is that it has a long half-life, which means that its effects can last for several hours. This makes it useful for studying the effects of eugeroic drugs on cognitive function and wakefulness. However, one limitation of Flmodafinil is that it can be difficult to obtain, as it is not widely available for research purposes.

Future Directions

There are several future directions for research on Flmodafinil. One area of interest is its potential use in treating cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Flmodafinil could be studied in combination with other drugs to determine if it has synergistic effects on cognitive function and wakefulness. Finally, the safety and efficacy of Flmodafinil could be further investigated in clinical trials.

Synthesis Methods

Flmodafinil is synthesized through a multi-step process that involves the reaction of 3-aminoindole with 4-methyl-1,4-diazepan-1-one, followed by the addition of propionyl chloride. The final product is obtained through purification and crystallization steps. The synthesis of Flmodafinil has been described in detail in scientific literature.

Scientific Research Applications

Flmodafinil has been studied extensively for its potential use as a cognitive enhancer. It has been shown to improve memory, attention, and cognitive flexibility in animal models. In addition, Flmodafinil has been investigated for its potential use in treating sleep disorders, such as narcolepsy and sleep apnea.

properties

IUPAC Name

3-indol-1-yl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-18-9-4-10-20(14-13-18)17(21)8-12-19-11-7-15-5-2-3-6-16(15)19/h2-3,5-7,11H,4,8-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUZAMNOLLYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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